molecular formula C13H8F3NO3 B1614436 5-[3-(Trifluoromethoxy)phenyl]nicotinic Acid CAS No. 924854-23-9

5-[3-(Trifluoromethoxy)phenyl]nicotinic Acid

货号: B1614436
CAS 编号: 924854-23-9
分子量: 283.2 g/mol
InChI 键: YAOOXKLYDABRQB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[3-(Trifluoromethoxy)phenyl]nicotinic Acid (CAS 924854-23-9) is a high-purity, fluorinated organic compound offered for scientific research and development. This chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry, particularly for the construction of more complex molecules featuring a bi-aryl architecture . The presence of both the nicotinic acid moiety and the trifluoromethoxy group makes it a versatile precursor for exploring structure-activity relationships in drug discovery projects. The compound is closely related to other phenylnicotinic acid isomers, which have demonstrated significant potential in various research areas. Studies on similar structures have shown promise in developing agents with antiviral activity, including as allosteric inhibitors of viral enzymes like HIV-1 reverse transcriptase-associated ribonuclease H, which can prevent viral replication . Furthermore, research on nicotinic acid derivatives has indicated potential in modulating enzyme activity and inflammatory responses, suggesting applications in immunology and oncology research . The structural motif of the trifluoromethoxy phenyl group is also of high interest in the synthesis of agrochemicals . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

属性

IUPAC Name

5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-3-1-2-8(5-11)9-4-10(12(18)19)7-17-6-9/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOOXKLYDABRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646979
Record name 5-[3-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924854-23-9
Record name 5-[3-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Starting Materials and Synthons

A crucial intermediate for the synthesis is 3-bromo-5-trifluoromethoxypyridine , which serves as a versatile synthon for further functionalization through lithiation and palladium-catalyzed coupling reactions.

Detailed Preparation Methodology

Synthesis of 3-Bromo-5-(trifluoromethoxy)pyridine

The preparation of this intermediate involves a chlorination-fluorination sequence starting from 5-bromopyridin-3-ol:

Step Reagents & Conditions Description
a CSCl2, NaOH, CHCl3/H2O, 0 °C Conversion of hydroxyl to chlorothionoformate or methylxanthate
b Cl2, CHCl3, room temperature Chlorination
c SbF3, SbCl5, 145–150 °C Fluorination to introduce OCF3 group
d P, aqueous 57% HI, reflux Stability testing and further transformations

This sequence yields a mixture of chloropyridine isomers, which can be used directly or purified for subsequent steps.

Lithiation and Carboxylation to Form Nicotinic Acid

  • Lithiation: Treatment of 3-bromo-5-trifluoromethoxypyridine with n-butyllithium at low temperatures (-70 to -65 °C) in toluene/THF solvent system.
  • Carboxylation: The lithiated intermediate is quenched with dry ice (solid CO2), resulting in the formation of 5-trifluoromethoxynicotinic acid in high yield (~85%).
Reagents Conditions Yield
n-Butyllithium (2.5 M in hexane), toluene, -70 to -65 °C Lithiation for 30 min -
Dry ice quench, stirring Carboxylation 85% isolated yield

The product is isolated by aqueous extraction, acidification to pH 5.5, filtration, and crystallization from water/ethanol.

Conversion to Nicotinamide

The nicotinic acid is converted to the corresponding amide by treatment with thionyl chloride to form the acid chloride, followed by reaction with aqueous ammonia:

Step Reagents & Conditions Outcome
Thionyl chloride (SOCl2), 0 °C to 70 °C, 2 h Formation of acid chloride
Aqueous ammonia, 0 °C Formation of nicotinamide

The amide is isolated by filtration and vacuum drying, typically with high yield.

Palladium-Catalyzed Coupling to Introduce the 3-(Trifluoromethoxy)phenyl Group

The biaryl linkage between the pyridine and the trifluoromethoxy-substituted phenyl ring is efficiently formed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) using 3-bromo-5-trifluoromethoxypyridine as the halide partner.

  • This step allows for the introduction of various substituted phenyl groups, including the 3-(trifluoromethoxy)phenyl moiety.

Alternative Synthetic Routes

While the above method focuses on trifluoromethoxypyridine intermediates, other synthetic routes for related trifluoromethyl nicotinic acids include:

Route Description Key Steps
Amination of nitriles Reaction of primary/secondary amines with nitriles, followed by hydrolysis Nitrilation, condensation, hydrolysis, purification
Decarboxylation Decarboxylation of carboxylic acid precursors Preparation of carboxylic acid, decarboxylation with strong base or acid
Reduction of amides Conversion of nicotinamides to acids using nitrite salts or catalytic hydrogenation Amide synthesis, conversion to acid

These routes, however, are more common for trifluoromethyl derivatives rather than trifluoromethoxy-substituted compounds and may require adaptation for the OCF3 group.

Experimental Data Summary

Compound Reagents & Conditions Yield (%) Notes
3-Bromo-5-(trifluoromethoxy)pyridine Chlorination-fluorination sequence (CSCl2, Cl2, SbF3/SbCl5) Not specified Mixture of isomers used
5-Trifluoromethoxynicotinic acid Lithiation with n-BuLi, CO2 quench 85% Crystallized from water/ethanol
5-Trifluoromethoxynicotinamide SOCl2, then NH3 aq. High yield Isolated by filtration
5-(3-(Trifluoromethoxy)phenyl)nicotinic acid Pd-catalyzed coupling (Suzuki/Stille) Not specified Efficient biaryl formation

Stability and Reactivity Notes

  • The trifluoromethoxy group is notably stable under harsh conditions such as hydroiodic acid treatment, unlike the methoxy group, which can be cleaved.
  • Lithiation of 3-bromo-5-trifluoromethoxypyridine requires careful temperature control (-78 °C or below) due to the strong α-effect of the OCF3 group, which can induce isomerization at higher temperatures.

化学反应分析

Types of Reactions

5-[3-(Trifluoromethoxy)phenyl]nicotinic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

科学研究应用

5-[3-(Trifluoromethoxy)phenyl]nicotinic Acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.

作用机制

The mechanism of action of 5-[3-(Trifluoromethoxy)phenyl]nicotinic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s physicochemical properties and biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

相似化合物的比较

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues and their properties derived from evidence:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Key Applications/Findings
5-[3-(Trifluoromethoxy)phenyl]nicotinic acid 3-(OCF₃)phenyl (5), -COOH (3) C₁₃H₈F₃NO₃ 283.2 ~2.04 Pharmaceutical intermediates
5-[4-(Trifluoromethoxy)phenyl]nicotinic acid 4-(OCF₃)phenyl (5), -COOH (3) C₁₃H₈F₃NO₃ 283.2 2.04 Skincare, medical ingredients
5-(3-Fluoro-4-methylphenyl)-2-methoxynicotinic acid 3-F,4-CH₃ (5), -OCH₃ (2), -COOH (3) C₁₄H₁₂FNO₃ 261.25 N/A Research chemical
5-(2-Fluorophenyl)-2-hydroxynicotinic acid 2-F-phenyl (5), -OH (2), -COOH (3) C₁₂H₈FNO₃ 245.20 N/A Unknown
5-(3-Carboxyphenyl)nicotinic acid 3-COOH-phenyl (5), -COOH (3) C₁₃H₉NO₄ 243.21 N/A Synthetic intermediate
5-[3-(Methylsulfonyl)phenyl]nicotinic acid 3-(SO₂CH₃)phenyl (5), -COOH (3) C₁₃H₁₁NO₄S 289.29 N/A High structural similarity
6-[2-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid 2-(OCF₃)phenyl (6), -COOH (3) C₁₃H₈F₃NO₃ 283.2 N/A Herbicide development

Key Observations

Substituent Effects on Acidity
  • The trifluoromethoxy group at the meta position (as in this compound) contributes to a predicted pKa of ~2.04, comparable to its para -substituted analogue (pKa 2.04) . This suggests minimal positional impact on acidity, likely due to the electron-withdrawing nature of -OCF₃ dominating over steric or resonance effects.
  • In contrast, hydroxyl-substituted derivatives (e.g., 5-(2-fluorophenyl)-2-hydroxynicotinic acid) are expected to exhibit higher acidity due to the -OH group, though experimental data are lacking .
Lipophilicity and Bioactivity
  • Derivatives with sulfonyl (e.g., 5-[3-(methylsulfonyl)phenyl]nicotinic acid) or carboxy groups (e.g., 5-(3-carboxyphenyl)nicotinic acid) exhibit higher polarity, limiting their use in hydrophobic environments .
Positional Isomerism
  • The para -substituted trifluoromethoxy analogue (5-[4-(trifluoromethoxy)phenyl]nicotinic acid) shares identical molecular weight and formula with the meta -substituted target compound but may differ in biological activity due to spatial arrangement. For example, para -substituted compounds are often preferred in kinase inhibitors due to optimal steric fit .

生物活性

5-[3-(Trifluoromethoxy)phenyl]nicotinic acid, a derivative of nicotinic acid, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a trifluoromethoxy group, which enhances its lipophilicity and potential interactions with various biological targets. This article synthesizes current research findings on the biological activity of this compound, including its antimicrobial and anticancer properties, alongside relevant case studies and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H10_{10}F3_3N1_{1}O2_{2}
  • CAS Number : 1261780-66-8

The trifluoromethoxy group (–OCF3_3) significantly influences the compound's stability and biological activity. Its unique electronic properties enhance binding affinity to various biological targets, making it a valuable candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of nicotinic acid exhibit notable antimicrobial properties. In vitro studies have shown that this compound possesses activity against several bacterial strains:

Bacterial StrainActivity
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Pseudomonas aeruginosaVariable activity

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, similar to other isonicotinic acid derivatives.

Anticancer Potential

The anticancer potential of this compound has been explored through various studies. Compounds with similar structural frameworks have demonstrated cytotoxic effects against human breast cancer cell lines (MCF-7). The following table summarizes the IC50 values for related compounds:

CompoundIC50 (µM)
Compound A5.0
Compound B10.0
This CompoundTBD

These results indicate that further investigation into the anticancer properties of this compound could lead to its development as a therapeutic agent .

The mechanism of action for this compound involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound's ability to penetrate biological membranes, while the isonicotinic acid moiety may facilitate hydrogen bonding with target proteins, modulating their activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications in the trifluoromethoxy group or substitutions on the phenyl ring can significantly influence potency and selectivity against biological targets. For instance, increasing electron-withdrawing characteristics through halogen substitutions has been associated with enhanced antimicrobial activities.

Antimycobacterial Activity

A study demonstrated promising results for related compounds against Mycobacterium tuberculosis, suggesting that modifications to the isonicotinic framework could enhance efficacy against resistant strains.

Antileishmanial Activity

Investigation into structurally similar compounds revealed significant inhibition of Leishmania species, indicating potential applications in treating parasitic infections.

常见问题

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry; ¹⁹F NMR identifies trifluoromethoxy group integrity. Note: Trifluoromethoxy signals may split due to coupling with adjacent protons .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
  • PXRD : Differentiate crystalline vs. amorphous forms if used in coordination polymers .
  • Elemental Analysis : Verify C, H, N, F content (±0.4% tolerance).

How does the trifluoromethoxy substituent influence solubility and stability under varying pH conditions?

Q. Basic

  • Solubility : The trifluoromethoxy group enhances lipophilicity, reducing aqueous solubility. Solubility in polar aprotic solvents (e.g., DMF, DMSO) is typically >50 mg/mL, as observed in structurally similar tricarboxylate ligands .
  • pH Stability : The carboxylic acid group deprotonates above pH 4.5, increasing solubility in basic buffers. Stability studies (24–72 hrs) in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) are recommended.

What are the challenges in utilizing this compound as a ligand for metal-organic frameworks (MOFs)?

Q. Advanced

  • Coordination Geometry : The nicotinic acid moiety acts as a monodentate or bidentate ligand, while the trifluoromethoxy group may sterically hinder metal binding. Pre-screen metal salts (e.g., Zn²⁺, Cu²⁺) via solvothermal synthesis (100–120°C, 24–48 hrs) .
  • Porosity : Characterize MOFs via N₂ adsorption isotherms (BET surface area) and PXRD to confirm structural integrity post-synthesis.
  • Functionalization : Post-synthetic modification (PSM) of MOFs with fluorinated groups can enhance gas adsorption selectivity (e.g., CO₂/N₂).

How can computational modeling predict the compound’s electronic properties and reactivity?

Q. Advanced

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS), highlighting nucleophilic/electrophilic sites.
  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict charge-transfer interactions in coordination complexes.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to assess aggregation tendencies.

How should researchers address contradictions in reported catalytic activity or biological data?

Q. Advanced

  • Control Experiments : Replicate studies with standardized conditions (e.g., catalyst loading, temperature) and verify compound purity via HPLC (>95%).
  • Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 5-[4-(trifluoromethoxy)phenyl]nicotinic acid) to isolate substituent effects.
  • Meta-Analysis : Cross-reference data from multiple characterization techniques (e.g., XRD for crystallinity vs. TGA for thermal stability) to resolve discrepancies .

What are the best practices for handling and storing this compound to ensure long-term stability?

Q. Basic

  • Storage : Keep under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Desiccate to avoid hygroscopic absorption.
  • Handling : Use fluoropolymer-coated equipment to minimize adhesion. Conduct stability assessments every 6 months via NMR and HPLC .

How can researchers leverage fluorinated analogs to study structure-property relationships?

Q. Advanced

  • Analog Synthesis : Replace trifluoromethoxy with CF₃, OCF₃, or F groups to evaluate electronic effects on acidity (pKa) and binding affinity.
  • Crystallography : Compare crystal packing and hydrogen-bonding motifs in analogs (e.g., 3,4-Difluoro-5-trifluoromethylbenzoic acid) to correlate structure with solubility .

What methodologies are effective in scaling up synthesis while maintaining yield and purity?

Q. Advanced

  • Flow Chemistry : Implement continuous-flow reactors for Suzuki coupling steps to enhance reproducibility and reduce reaction time.
  • Purification : Use automated flash chromatography (C18 reverse-phase) or recrystallization from ethanol/water mixtures.
  • Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation for real-time adjustments .

How does the trifluoromethoxy group impact intermolecular interactions in supramolecular assemblies?

Q. Advanced

  • X-ray Diffraction : Analyze crystal structures to identify F···H or F···π interactions. Compare with non-fluorinated analogs to quantify interaction strengths.
  • Thermal Analysis : TGA-DSC studies reveal stability differences in fluorinated vs. non-fluorinated assemblies. Typical decomposition onset for fluorinated MOFs is >300°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-(Trifluoromethoxy)phenyl]nicotinic Acid
Reactant of Route 2
Reactant of Route 2
5-[3-(Trifluoromethoxy)phenyl]nicotinic Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。